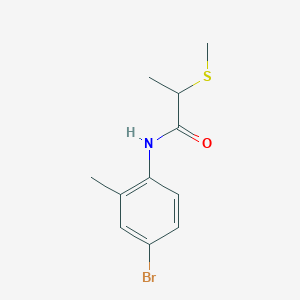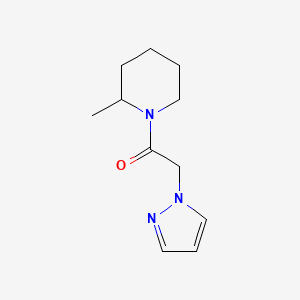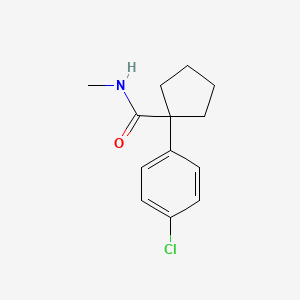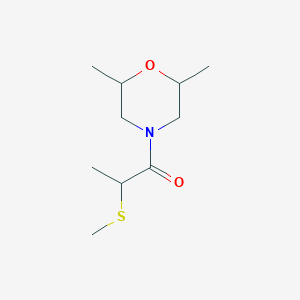
N-(4-bromo-2-methylphenyl)-2-methylsulfanylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromo-2-methylphenyl)-2-methylsulfanylpropanamide, commonly known as Br-MPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Br-MPA belongs to the class of sulfonamide compounds and has shown promising results in various studies related to cancer, inflammation, and neurological disorders.
Wissenschaftliche Forschungsanwendungen
Br-MPA has shown potential therapeutic applications in various scientific research studies. One of the significant applications of Br-MPA is in cancer research. Studies have shown that Br-MPA can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Br-MPA has also shown anti-inflammatory properties and can reduce inflammation in animal models of inflammatory diseases. Moreover, Br-MPA has been studied for its potential use in neurological disorders such as Alzheimer's disease and Parkinson's disease.
Wirkmechanismus
The mechanism of action of Br-MPA is not fully understood, but studies suggest that it inhibits the activity of enzymes involved in cancer cell proliferation and induces apoptosis. Br-MPA has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, Br-MPA has been studied for its potential use in neurological disorders, where it may act as an acetylcholinesterase inhibitor, leading to increased levels of acetylcholine in the brain.
Biochemical and Physiological Effects:
Br-MPA has been shown to have various biochemical and physiological effects. In cancer research, Br-MPA has been shown to inhibit the activity of enzymes involved in cancer cell proliferation, leading to reduced cell growth and induction of apoptosis. In inflammatory diseases, Br-MPA has been shown to reduce the production of inflammatory mediators, leading to reduced inflammation. In neurological disorders, Br-MPA may act as an acetylcholinesterase inhibitor, leading to increased levels of acetylcholine in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of Br-MPA is its potential therapeutic applications in cancer, inflammation, and neurological disorders. Br-MPA has also shown low toxicity in animal studies. However, one of the limitations of Br-MPA is its low yield during the synthesis process. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of Br-MPA.
Zukünftige Richtungen
There are several future directions for Br-MPA research. One of the directions is to study the potential use of Br-MPA in combination with other drugs for cancer treatment. Another direction is to study the potential use of Br-MPA in other inflammatory diseases, such as rheumatoid arthritis. Additionally, further studies are needed to understand the mechanism of action of Br-MPA in neurological disorders and to develop more efficient synthesis methods for Br-MPA.
Conclusion:
In conclusion, Br-MPA is a chemical compound that has shown potential therapeutic applications in cancer, inflammation, and neurological disorders. The synthesis of Br-MPA involves a multistep reaction process, and further studies are needed to fully understand its mechanism of action and potential side effects. Br-MPA has several advantages, such as low toxicity and potential therapeutic applications, but also has limitations, such as low yield during the synthesis process. There are several future directions for Br-MPA research, including studying its potential use in combination with other drugs for cancer treatment and developing more efficient synthesis methods.
Synthesemethoden
Br-MPA can be synthesized through a multistep reaction process involving the reaction of 4-bromo-2-methylphenylamine with 2-bromo-1-methylpropane, followed by the reaction with thioacetic acid, and finally, the reaction with chlorosulfonyl isocyanate. The yield of Br-MPA obtained through this method is approximately 50%.
Eigenschaften
IUPAC Name |
N-(4-bromo-2-methylphenyl)-2-methylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNOS/c1-7-6-9(12)4-5-10(7)13-11(14)8(2)15-3/h4-6,8H,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVCWRNWMACOAPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)C(C)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Cyclopent-2-en-1-yl-1-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]ethanone](/img/structure/B7510872.png)





![(2,4-Dimethylphenyl)-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]methanone](/img/structure/B7510904.png)

![1-[1-(1,5-Dimethylpyrazol-4-yl)ethyl]-3-(4-methylphenyl)urea](/img/structure/B7510909.png)

![(2-Methylphenyl)-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]methanone](/img/structure/B7510921.png)


